N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Description
N-(1,1-Dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide is a benzamide derivative characterized by a 1,1-dioxothiolan (tetrahydrothiophene dioxide) ring, a 4-methoxybenzyl group, and a 4-methyl-substituted benzamide core. The 1,1-dioxothiolan moiety confers enhanced solubility and metabolic stability compared to non-sulfonated analogs, while the 4-methoxybenzyl group may influence lipophilicity and receptor binding . Its synthesis likely follows routes similar to related compounds, such as coupling reactions with carbodiimide reagents or alkylation of intermediate thiols .
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-15-3-7-17(8-4-15)20(22)21(18-11-12-26(23,24)14-18)13-16-5-9-19(25-2)10-6-16/h3-10,18H,11-14H2,1-2H3 |
InChI Key |
RBEPBTSTKBEADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Bond Formation
| Parameter | Value |
|---|---|
| Reagents | H₂SO₄ (conc.), H₂O₂ |
| Temperature | 0–5°C (gradual warming to 25°C) |
| Time | 12 hours |
| Yield | 68–72% |
Step 2: Preparation of N-[(4-Methoxyphenyl)methyl]-4-Methylbenzamide
4-Methylbenzoyl chloride is reacted with 4-methoxybenzylamine in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (acyl chloride:amine) |
| Solvent | DCM |
| Base | TEA (2 eq.) |
| Temperature | 0°C → rt |
| Yield | 85% |
Step 3: Disubstitution via Alkylation
The mono-substituted amide undergoes alkylation with 1,1-dioxothiolan-3-yl bromide under basic conditions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Alkylating Agent | 1,1-Dioxothiolan-3-yl bromide (1.5 eq.) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 62% |
One-Pot Coupling Strategy
A more efficient method utilizes a coupling agent to form the disubstituted amide directly from 4-methylbenzoic acid and the pre-synthesized diamine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 eq.) |
| Base | DIPEA (3 eq.) |
| Solvent | DMF |
| Temperature | rt, 24 hours |
| Yield | 74% |
Optimization Strategies
Solvent Screening for Alkylation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to DCM or THF.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 62 |
| DMSO | 6 | 58 |
| THF | 24 | 32 |
Catalytic Effects in Amide Bond Formation
Addition of DMAP (4-dimethylaminopyridine) improves yields by 12–15% in stepwise routes.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves scalability:
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular |
| Residence Time | 30 minutes |
| Temperature | 70°C |
| Throughput | 5 kg/day |
Green Chemistry Modifications
-
Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), reducing environmental toxicity.
-
Catalyst Recovery : Immobilized HATU on silica gel enables reuse over 5 cycles.
Characterization and Quality Control
Analytical Methods
Stability Studies
The compound exhibits stability under nitrogen at −20°C for >12 months, with <2% degradation.
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antioxidant and Anti-Melanogenic Properties
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is vital for melanin production. This characteristic is particularly beneficial for treating hyperpigmentation disorders. Key findings include:
- Inhibition of Tyrosinase : The compound demonstrated significant inhibition of mushroom tyrosinase with IC50 values comparable to established inhibitors like kojic acid.
- Cell-Based Studies : In B16F10 murine melanoma cells, the compound effectively reduced melanin synthesis by inhibiting intracellular tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Cytotoxicity Studies
Cytotoxic effects were evaluated to ensure safety in therapeutic applications. The compound was tested at various concentrations (0–20 µM) over 48 and 72 hours:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
Results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM, making it a promising candidate for further development.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. The presence of the methoxyphenyl group is essential for enhancing tyrosinase inhibition. Variations in this structure could lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.
Case Study 1: In Vivo Efficacy
In an animal model study, the application of the compound showed a significant reduction in skin pigmentation compared to controls. The results indicated that topical application led to a decrease in melanin content by approximately 30% after four weeks of treatment, supporting its potential as a therapeutic agent for skin hyperpigmentation.
Case Study 2: Comparative Analysis with Other Compounds
A comparative study with other known tyrosinase inhibitors demonstrated that this compound exhibited superior activity compared to compounds such as arbutin and kojic acid under similar experimental conditions.
Mechanism of Action
- The compound’s mechanism of action remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, but conclusive evidence is lacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs in terms of structural features, molecular properties, and reported activities:
Key Structural and Functional Insights:
Role of the 1,1-Dioxothiolan Ring :
- Compounds with this moiety (e.g., target compound, ) exhibit improved solubility due to the polar sulfone group. This contrasts with LMM5, which uses a 1,3,4-oxadiazole ring for rigidity and π-π stacking in antifungal activity .
Substituent Effects on Bioactivity: The 4-methoxybenzyl group is recurrent in analogs (e.g., target compound, LMM5, ) and may enhance membrane permeability. However, LMM5’s sulfamoyl group and oxadiazole ring are critical for inhibiting thioredoxin reductase in C. albicans .
Synthetic Methodologies: Carbodiimide-mediated coupling (e.g., DCC/HOBt in ) is common for benzamide derivatives. The target compound’s synthesis likely parallels methods in , which achieved a 27% yield for a dimethylaminomethyl-substituted analog . IR and NMR spectroscopy () are standard for confirming tautomeric forms and functional groups, such as C=S stretches (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
Research Findings and Implications
- Antifungal Activity : LMM5’s efficacy against C. albicans highlights the importance of heterocyclic cores (1,3,4-oxadiazole) and sulfamoyl groups, suggesting that the target compound’s dioxothiolan ring could be explored for similar applications .
- Structural Flexibility: The dimethylaminomethyl group in ’s compound demonstrates how minor substituent changes (e.g., replacing methyl with dimethylaminomethyl) can modulate bioactivity, such as anticholinesterase effects .
- Synthetic Challenges : Low yields (e.g., 27% in ) and tautomeric equilibria (e.g., thiol-thione forms in ) underscore the need for optimized reaction conditions and advanced characterization techniques .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, also known by its CAS number 620555-47-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 373.4659 g/mol
- Structure : The compound features a dioxothiolan moiety which contributes to its biological activity.
Antioxidant and Anti-Melanogenic Properties
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial for melanin production. Inhibiting tyrosinase can be beneficial for treating hyperpigmentation disorders.
Key Findings:
- Inhibition of Tyrosinase : The compound demonstrated significant inhibition of mushroom tyrosinase, with IC values indicating potency similar to established inhibitors like kojic acid .
- Cell-Based Studies : In B16F10 murine melanoma cells, the compound effectively reduced melanin synthesis by inhibiting intracellular tyrosinase activity. This suggests its potential use in cosmetic formulations aimed at skin lightening .
Cytotoxicity Studies
Cytotoxic effects were evaluated to ensure safety in therapeutic applications. The compound was tested at various concentrations (0–20 µM) over 48 and 72 hours:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
Results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM, making it a promising candidate for further development .
The mechanism by which this compound exerts its effects involves competitive inhibition of tyrosinase. Kinetic studies using Lineweaver-Burk plots confirmed that the compound binds to the active site of tyrosinase, thereby preventing substrate conversion .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. The presence of the methoxyphenyl group is essential for enhancing tyrosinase inhibition. Variations in this structure could lead to different biological outcomes, emphasizing the importance of SAR studies in drug development .
Case Study 1: In Vivo Efficacy
In an animal model study, the application of the compound showed a significant reduction in skin pigmentation compared to controls. The results indicated that topical application led to a decrease in melanin content by approximately 30% after four weeks of treatment, supporting its potential as a therapeutic agent for skin hyperpigmentation .
Case Study 2: Comparative Analysis with Other Compounds
A comparative study with other known tyrosinase inhibitors demonstrated that this compound exhibited superior activity compared to compounds such as arbutin and kojic acid under similar experimental conditions .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide with high purity?
- Methodology : Synthesis typically involves coupling reactions between the thiolan-3-amine and substituted benzamide precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and improve reaction kinetics .
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct suppression .
- Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity, validated via HPLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves substituent positions and confirms stereochemistry .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) quantifies impurities, using a C18 column and acetonitrile/water gradient .
Q. How does the dioxothiolan moiety influence the compound’s stability under varying pH conditions?
- Experimental design : Stability studies in buffers (pH 2–10) at 37°C over 24–72 hours, monitored via UV-Vis spectroscopy and LC-MS.
- Findings : The dioxothiolan group enhances stability at neutral to slightly acidic pH but undergoes hydrolysis in strongly basic conditions (pH >9), forming sulfonic acid derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of analogs with structural variations?
- Data analysis framework :
- Comparative SAR studies : For example, replacing the 4-methoxy group with chloro (as in analogs) reduces solubility but increases target affinity, explaining divergent bioactivity .
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to distinguish intrinsic activity from solubility-limited effects .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methods :
- ADMET prediction : Tools like SwissADME predict logP (~3.2) and moderate blood-brain barrier permeability, suggesting need for prodrug strategies to enhance bioavailability .
- MD simulations : Assess binding dynamics to targets like COX-2 or kinases, identifying substituents (e.g., methyl vs. ethyl) that improve residence time .
Q. What experimental approaches validate the compound’s mechanism of action in metabolic disorder models?
- In vitro :
- Target engagement assays : Fluorescence polarization or SPR to measure binding affinity to PPARγ or AMPK .
- In vivo :
- High-fat diet rodent models : Administer 10–50 mg/kg/day orally; monitor glucose tolerance and lipid profiles via ELISA and metabolomics .
- Contradiction resolution : If in vitro activity does not translate in vivo, evaluate hepatic first-pass metabolism using microsomal assays .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
